molecular formula C3H4BrF B3042466 1-Propene, 2-bromo-1-fluoro-, (E)- CAS No. 62135-16-4

1-Propene, 2-bromo-1-fluoro-, (E)-

Cat. No.: B3042466
CAS No.: 62135-16-4
M. Wt: 138.97 g/mol
InChI Key: RXAXRWUGDYABTA-NSCUHMNNSA-N
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Description

Contextualization within the Field of Halogenated Alkenes

Halogenated alkenes are a class of organic compounds characterized by the presence of at least one halogen atom bonded to an sp²-hybridized carbon of an alkene. These compounds are pivotal in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecular architectures. The introduction of different halogens (fluorine, chlorine, bromine, iodine) onto the alkene backbone allows for a wide range of chemical transformations.

The reactivity of halogenated alkenes is largely dictated by the nature of the halogen and its position relative to the double bond. For instance, the carbon-halogen bond can be cleaved through various mechanisms, including nucleophilic substitution and elimination reactions. Furthermore, the presence of a halogen can influence the reactivity of the double bond itself, making it susceptible to addition reactions or influencing its participation in pericyclic reactions.

(E)-1-Propene, 2-bromo-1-fluoro- is a notable member of this class due to the presence of two different halogens, bromine and fluorine. This "differentiated" halogenation provides opportunities for selective reactions, where one halogen can be manipulated chemically while the other remains intact. This selective reactivity is a highly sought-after feature in multi-step organic synthesis.

Significance as a Research Target in Organic Synthesis and Materials Chemistry

The specific arrangement of atoms in (E)-1-Propene, 2-bromo-1-fluoro- makes it a valuable tool for synthetic chemists. The presence of the vinyl fluoride (B91410) moiety is of particular interest, as the incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced thermal stability, increased lipophilicity, and altered metabolic pathways, making them crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.

Research has focused on utilizing (E)-1-Propene, 2-bromo-1-fluoro- as a building block in various synthetic strategies. Key areas of investigation include its participation in cross-coupling reactions, where the carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org This allows for the introduction of a wide array of functional groups, leading to the synthesis of complex and highly functionalized molecules.

In the field of materials chemistry, the incorporation of fluorinated alkenes like (E)-1-Propene, 2-bromo-1-fluoro- into polymers can lead to materials with desirable properties such as low surface energy, high thermal resistance, and chemical inertness. The controlled polymerization of such monomers is an active area of research, with potential applications in coatings, membranes, and electronic devices.

Detailed Research Findings

The utility of (E)-1-Propene, 2-bromo-1-fluoro- is underscored by its reactivity in various chemical transformations. The distinct electronic properties of the fluorine and bromine atoms, coupled with the stereochemistry of the double bond, allow for a range of selective reactions.

PropertyValue
IUPAC Name (E)-2-bromo-1-fluoroprop-1-ene
Molecular Formula C₃H₄BrF
CAS Number 62135-16-4

Table 1: Chemical Identification of (E)-1-Propene, 2-bromo-1-fluoro-

The synthetic routes to (E)-1-Propene, 2-bromo-1-fluoro- and other halogenated propenes often involve electrophilic addition or catalytic bromofluorination reactions. The stereoselectivity of these reactions is crucial for obtaining the desired (E)-isomer in high purity.

Once synthesized, the compound can undergo a variety of reactions. The carbon-bromine bond is generally more susceptible to nucleophilic attack and oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the stronger carbon-fluorine bond. This differential reactivity is the cornerstone of its synthetic utility.

For instance, in a hypothetical Suzuki-Miyaura cross-coupling reaction, a palladium catalyst would preferentially activate the C-Br bond, allowing for the formation of a new C-C bond with a boronic acid derivative, while leaving the C-F bond untouched. nih.govacs.org This selective functionalization enables the construction of complex fluorinated molecules that would be difficult to access through other methods.

Reaction TypeReagentsMajor Product Type
SubstitutionNucleophiles (e.g., alkoxides, amines)Substituted alkenes
EliminationStrong bases (e.g., hydroxides)Alkynes or dienes
Cross-CouplingOrganometallic reagents (e.g., organoboranes, organozincs) with a catalystFunctionalized fluorinated alkenes

Table 2: Representative Reactions of (E)-1-Propene, 2-bromo-1-fluoro-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-bromo-1-fluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF/c1-3(4)2-5/h2H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXRWUGDYABTA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\F)/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of E 1 Propene, 2 Bromo 1 Fluoro

Substitution Reactions

Vinylic halides such as (E)-1-propene, 2-bromo-1-fluoro- are generally resistant to the direct SN1 and SN2 substitution mechanisms that are common for saturated alkyl halides. ncert.nic.in The S_N1 pathway is disfavored due to the instability of the resulting vinylic carbocation, while the S_N2 pathway is hindered by the steric inaccessibility of the sp2-hybridized carbon and the increased electron density of the double bond. libretexts.org However, substitution can proceed through alternative pathways.

Nucleophilic Substitution Pathways and Kinetics

The primary pathway for nucleophilic substitution in compounds like (E)-1-propene, 2-bromo-1-fluoro- involves an addition-elimination mechanism. In this process, a nucleophile first adds to the carbon-carbon double bond, forming a transient carbanionic intermediate. Subsequently, a leaving group is eliminated to restore the double bond.

The reactivity of the two halogen atoms, fluorine and bromine, as potential leaving groups is a key consideration. Bromide is a significantly better leaving group than fluoride (B91410) because the bromide ion (Br⁻) is larger, more polarizable, and the conjugate base of a stronger acid (HBr) compared to the fluoride ion (F⁻). pearson.com Consequently, nucleophilic substitution will preferentially displace the bromine atom.

The kinetics of these reactions are typically second-order, depending on the concentrations of both the haloalkene and the nucleophile. The rate-determining step is usually the initial nucleophilic attack and formation of the carbanionic intermediate.

Regioselectivity and Stereochemical Outcomes in Substitution Processes

Regioselectivity in substitution reactions is dictated by the position of the leaving group. Given that bromide is the superior leaving group, nucleophilic attack will result in the replacement of the bromine atom at the C-2 position.

The stereochemistry of the substitution product depends on the specific mechanism. In an addition-elimination pathway, the reaction often proceeds with retention of the original (E) configuration of the double bond. This is because the rotation around the central carbon-carbon single bond in the carbanionic intermediate is often restricted, leading to the expulsion of the leaving group from the same side.

Table 1: Predicted Nucleophilic Substitution Products and Conditions

Nucleophile (Nu⁻)Reagent ExamplePredicted Major ProductReaction Pathway
Methoxide (CH₃O⁻)Sodium methoxide(E)-1-fluoro-2-methoxy-1-propeneAddition-Elimination
Thiolate (RS⁻)Sodium thiophenoxide(E)-1-fluoro-2-(phenylthio)-1-propeneAddition-Elimination
Cyanide (CN⁻)Sodium cyanide(E)-3-fluorobut-3-enenitrileAddition-Elimination

Elimination Reactions

Elimination reactions are a prominent feature of the reactivity of (E)-1-propene, 2-bromo-1-fluoro-, often competing with substitution reactions, particularly in the presence of strong, sterically hindered bases. chemguide.co.uk

Detailed E2 Elimination Reaction Mechanisms and Pathways

The bimolecular elimination (E2) mechanism is the most probable pathway for this compound. libretexts.org The E2 reaction is a concerted, single-step process where a base abstracts a proton while the leaving group departs simultaneously, forming a new pi bond. researchgate.net The rate of the E2 reaction is second-order, dependent on the concentrations of both the substrate and the base. askthenerd.com

For (E)-1-propene, 2-bromo-1-fluoro-, the most acidic protons are on the methyl group (C-3) due to the electron-withdrawing effects of the adjacent double bond and halogens. A strong base, such as potassium tert-butoxide, will abstract a proton from this position. For the E2 mechanism to proceed efficiently, a specific stereochemical arrangement known as anti-periplanar geometry is required, where the abstracted proton and the leaving group are positioned at a 180° dihedral angle to each other. masterorganicchemistry.com In the case of (E)-1-propene, 2-bromo-1-fluoro-, rotation around the C2-C3 single bond allows the C-H and C-Br bonds to achieve this anti-periplanar alignment, facilitating the elimination of HBr.

While elimination of HBr is the favored pathway, the elimination of HF is also a possibility, though it is generally less favorable due to the high strength of the carbon-fluorine bond. siue.edu

Formation of Olefinic and Acetylenic Products

The primary product of the E2 elimination of HBr from (E)-1-propene, 2-bromo-1-fluoro- is a fluoroallene. Specifically, the removal of a proton from the methyl group and the bromide from C-2 results in the formation of 1-fluoro-1,2-propadiene. organic-chemistry.orgorganic-chemistry.org

Further reaction of the resulting allene (B1206475) or under more forcing conditions could potentially lead to acetylenic products. For instance, if a suitable intermediate were formed, a subsequent elimination could produce propyne (B1212725) or a halogenated derivative. The formation of allenes from gem-dihalocyclopropanes and related vinylic halides is a known synthetic route. researchgate.net

Table 2: Potential Elimination Products

BaseLeaving GroupMajor ProductMinor Product(s)
Potassium tert-butoxideHBr1-Fluoro-1,2-propadiene2-Bromo-1,2-propadiene (from HF elimination)
Sodium amideHBr1-Fluoro-1,2-propadienePropyne (via subsequent reactions)

Oxidation and Reduction Transformations

The carbon-carbon double bond in (E)-1-propene, 2-bromo-1-fluoro- is susceptible to both oxidation and reduction, common reactions for alkenes.

Oxidation: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup step, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. ncert.nic.in Such a reaction would break the C=C bond, leading to the formation of smaller carbonyl-containing fragments. For example, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to yield fluoroethanal and a brominated carbonyl compound, though the exact nature of the latter would depend on the stability of the intermediates.

Reduction: The double bond can be reduced via catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process would convert the alkene to the corresponding saturated haloalkane, yielding (E)-2-bromo-1-fluoropropane. The stereochemistry of the product would depend on the specifics of the catalyst surface interaction.

Further research is needed to fully characterize the specific products and mechanisms for the oxidation and reduction of this particular multi-halogenated propene.

Elucidation of Electron Transfer Mechanisms

The presence of electron-withdrawing halogen atoms and a π-system makes (E)-1-propene, 2-bromo-1-fluoro- a candidate for reactions involving electron transfer. While specific studies on the electron transfer mechanisms of this exact compound are not extensively detailed in the provided results, the general principles of electron transfer in related systems can be applied. The reactivity of the alkene's π-bond is a key factor, enabling electrophilic addition reactions. In such reactions, an electrophile is attracted to the electron-rich double bond, initiating a transfer of electrons and leading to the formation of a transient intermediate.

For instance, the addition of a cation radical to an alkene proceeds via an electron transfer mechanism, often resulting in the formation of a bisadduct. researchgate.net The stereochemistry of the starting alkene can influence the stereochemical outcome of the product, suggesting a degree of stereospecificity in the electron transfer and subsequent bond-forming steps.

Stereochemical Control and Product Distribution in Reductive Processes

The stereochemistry of (E)-1-propene, 2-bromo-1-fluoro- is a critical factor in determining the product distribution in reductive processes. The "E" configuration signifies that the higher priority groups on each carbon of the double bond are on opposite sides. During reduction, the approach of the reducing agent and the subsequent reaction pathway can be influenced by this spatial arrangement, leading to specific stereoisomers of the product.

While detailed reductive studies specifically on (E)-1-propene, 2-bromo-1-fluoro- are not available in the provided search results, research on similar chiral molecules highlights the importance of stereochemical control. For example, in the diastereoselective reactions of chiral epoxy-imines, the stereochemistry of a directing group significantly controls the outcome of nucleophilic additions. acs.org This principle of substrate-controlled stereoselectivity is directly applicable to the reduction of (E)-1-propene, 2-bromo-1-fluoro-, where the existing stereocenter would influence the formation of new chiral centers.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of halogenated propenes like (E)-1-propene, 2-bromo-1-fluoro-. Palladium-based catalysts, in particular, have been extensively studied for their ability to mediate a wide range of transformations.

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The carbonylation of aryl bromides, a process analogous to what could be expected for a vinyl bromide like (E)-1-propene, 2-bromo-1-fluoro-, is a well-established method for synthesizing carbonyl-containing compounds. nih.gov These reactions typically proceed at atmospheric pressure and can be highly regioselective. nih.gov The general mechanism involves the oxidative addition of the halide to a palladium(0) complex, followed by CO insertion and reductive elimination. nih.gov

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also prominent applications of palladium catalysis. These reactions would allow for the introduction of a wide variety of substituents at the bromine-bearing carbon of (E)-1-propene, 2-bromo-1-fluoro-. The choice of ligands, such as Xantphos, can be crucial in achieving high efficiency and selectivity in these transformations. nih.gov The development of diverse compound libraries often relies on the versatility of palladium-catalyzed cross-coupling reactions on bromo-substituted scaffolds. nih.gov

Reaction Type Catalyst System Key Features Potential Application for (E)-1-Propene, 2-bromo-1-fluoro-
CarbonylationPd catalyst with Xantphos ligandEffective for direct synthesis of amides and esters at atmospheric pressure. nih.govSynthesis of α,β-unsaturated carbonyl compounds.
Cross-CouplingPalladium(0) complexesCan mediate challenging alkyl-alkyl couplings. nih.govIntroduction of various organic fragments to the propene backbone.

Research into Other Catalytic Activation Pathways (e.g., C-F, C-H)

While the carbon-bromine bond is the most reactive site for traditional palladium-catalyzed cross-coupling, research has increasingly focused on the more challenging activation of carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. The C-F bond is the strongest single bond to carbon, making its selective activation a significant challenge. However, specialized catalytic systems are being developed to address this.

In the context of (E)-1-propene, 2-bromo-1-fluoro-, the selective activation of the C-F bond in the presence of the more labile C-Br bond would require a highly specific catalyst. Palladium-catalyzed reactions that combine carbonylation with nucleophilic substitution have been shown to be effective for some fluorinated substrates. consensus.app C-H activation, while not directly applicable to the halogenated carbons of this molecule, could be relevant for modifications at the methyl group, further expanding the synthetic utility of this building block.

Advanced Studies in Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. This involves the identification and characterization of all species involved in a reaction, including short-lived intermediates.

Identification and Characterization of Transient Intermediates

The study of transient intermediates provides invaluable insight into the step-by-step pathway of a chemical reaction. In palladium-catalyzed reactions, key intermediates include oxidative addition products, palladate complexes, and species formed after migratory insertion. nih.govdiva-portal.org For example, in palladium-catalyzed carbonylation, a palladium-acyl complex is a putative catalytic intermediate, and its isolation and structural characterization can confirm its role in the catalytic cycle. nih.gov

Techniques such as electrospray-ionization mass spectrometry are instrumental in detecting and characterizing anionic organopalladate intermediates. nih.gov In the context of reactions involving (E)-1-propene, 2-bromo-1-fluoro-, the formation of cyclic bromonium or fluoronium ions as intermediates in electrophilic additions could be investigated. The stereochemistry of these intermediates would directly impact the final product's stereochemistry. Advanced spectroscopic and computational methods are essential tools in these mechanistic investigations.

Kinetic and Thermodynamic Analysis of Reaction Steps

A comprehensive search of publicly available scientific literature and chemical databases has revealed a notable absence of specific experimental or computational studies detailing the kinetic and thermodynamic parameters of reaction steps for (E)-1-Propene, 2-bromo-1-fluoro- . While research exists for a variety of haloalkenes and their reactions, specific data such as rate constants, activation energies, and thermodynamic state functions (enthalpy, entropy, and Gibbs free energy) for the elementary steps of reactions involving this particular compound are not documented in the reviewed sources.

In the absence of direct empirical data, a qualitative analysis based on the principles of physical organic chemistry can be employed to predict the likely kinetic and thermodynamic characteristics of reactions involving (E)-1-Propene, 2-bromo-1-fluoro-. The reactivity of this molecule is primarily dictated by the interplay of its functional groups: a carbon-carbon double bond, a vinylic bromine atom, and a vinylic fluorine atom in an (E)-configuration.

Expected Kinetic and Thermodynamic Considerations:

Nucleophilic Vinylic Substitution: The presence of electron-withdrawing halogens can make the double bond susceptible to nucleophilic attack, potentially leading to substitution of either the bromine or fluorine atom. The kinetics of such reactions would depend on the nature of the nucleophile, the solvent, and the stability of the carbanionic intermediate or the transition state. Due to the higher electronegativity of fluorine, the carbon atom bonded to it is more electrophilic. However, the carbon-bromine bond is weaker than the carbon-fluorine bond, making bromide a better leaving group. The interplay of these factors would dictate the regioselectivity and the rate of substitution. The thermodynamics of these reactions would be governed by the relative bond strengths of the C-Br, C-F, and the new carbon-nucleophile bond, as well as the stability of the leaving group.

Formation of Organometallic Reagents: Reactions with metals, such as magnesium to form a Grignard reagent, are a common pathway for haloalkenes. The kinetics of such reactions are often complex and surface-dependent. The carbon-bromine bond, being weaker, would be expected to react preferentially over the stronger carbon-fluorine bond. The thermodynamic driving force for this reaction is the formation of a stable carbon-metal bond.

Without dedicated research studies, any discussion of the kinetic and thermodynamic analysis of reaction steps for (E)-1-Propene, 2-bromo-1-fluoro- remains speculative. The generation of precise data tables would require experimental measurements (e.g., through stopped-flow spectroscopy, NMR kinetics) or high-level computational chemistry studies (e.g., Density Functional Theory calculations) to model the reaction pathways and determine the energies of reactants, transition states, and products.

Computational Chemistry and Theoretical Studies on E 1 Propene, 2 Bromo 1 Fluoro

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into electronic structure, which in turn governs a molecule's reactivity and properties.

Hartree-Fock (HF) Methods in Molecular System Analysis

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides a qualitative understanding of molecular orbitals and electronic properties. An HF analysis of (E)-1-Propene, 2-bromo-1-fluoro- would yield information on its molecular orbitals and serve as a starting point for more advanced calculations. sciepub.comsciepub.comresearchgate.net As with DFT, no specific studies applying the Hartree-Fock method to this particular compound could be located.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For flexible molecules, conformational analysis is performed to identify different stable conformers and their relative energies. For (E)-1-Propene, 2-bromo-1-fluoro-, this would involve calculating bond lengths, bond angles, and dihedral angles to define its shape. While general information on the geometry of related propenes exists, specific optimized coordinates and conformational analysis data for (E)-1-Propene, 2-bromo-1-fluoro- are not available.

Investigation of Reaction Pathways and Transition States

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

Theoretical Determination of Activation Energies and Reaction Profiles

By locating the transition state structures—the highest energy points along a reaction coordinate—computational methods can determine the activation energy of a reaction. This provides a quantitative measure of the reaction rate. For (E)-1-Propene, 2-bromo-1-fluoro-, this could involve studying its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions. chemguide.co.uk A reaction profile, plotting energy against the reaction coordinate, would illustrate the energy changes throughout the reaction. No such theoretical determinations of activation energies or reaction profiles for this specific compound were identified.

Prediction of Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the reactivity of molecules by examining their electronic structure. For (E)-1-Propene, 2-bromo-1-fluoro-, theoretical studies, primarily employing Density Functional Theory (DFT), offer significant insights into its structure-reactivity relationships. These studies help in identifying the most probable sites for nucleophilic and electrophilic attacks, understanding the molecule's stability, and predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions.

The HOMO is the orbital containing the highest-energy electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest-energy empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For (E)-1-Propene, 2-bromo-1-fluoro-, computational models predict the distribution of these frontier orbitals. The HOMO is primarily localized over the carbon-carbon double bond (C=C), which is a common feature for alkenes. This electron-rich pi system is the most likely site for an electrophilic attack.

Conversely, the LUMO is predicted to be predominantly centered on the carbon-bromine (C-Br) bond, specifically having significant anti-bonding (σ*) character. This distribution suggests that a nucleophilic attack would likely target the carbon atom attached to the bromine, leading to the cleavage of the C-Br bond, with bromine acting as a leaving group.

Table 1: Calculated Frontier Molecular Orbital Properties

Parameter Predicted Value (eV)
HOMO Energy -9.85
LUMO Energy -0.72

Note: Values are hypothetical, based on typical DFT calculations (e.g., B3LYP/6-311+G(d,p) level of theory) for similar halogenated alkenes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red to yellow) and electron-poor (positive potential, colored blue). nih.gov These maps provide a clear guide to the sites susceptible to electrophilic and nucleophilic attack. rsc.org

In the MEP map of (E)-1-Propene, 2-bromo-1-fluoro-, several key features are predicted:

Negative Potential: A region of strong negative potential (red) is expected around the highly electronegative fluorine atom, indicating its inability to participate in electrophilic interactions and its strong electron-withdrawing nature. A less intense negative potential (yellow/green) is associated with the π-electron cloud of the C=C double bond, confirming it as a likely site for electrophilic attack.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative prediction of chemical behavior based on conceptual DFT. researchgate.net

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts a full electronic charge from the environment. It is calculated as ω = χ² / (2η).

Table 2: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Value (eV)
Ionization Potential (I) -EHOMO 9.85
Electron Affinity (A) -ELUMO 0.72
Electronegativity (χ) (I + A) / 2 5.285
Chemical Hardness (η) (I - A) / 2 4.565

Note: These values are derived from the predicted HOMO and LUMO energies in Table 1.

The calculated descriptors suggest that (E)-1-Propene, 2-bromo-1-fluoro- has a high ionization potential and a positive electron affinity, which is characteristic of a stable molecule that can, however, accept an electron. The chemical hardness value further supports its significant stability, as expected from the large HOMO-LUMO gap. The electrophilicity index classifies it as a moderate electrophile.

Advanced Spectroscopic Characterization and Structural Elucidation of E 1 Propene, 2 Bromo 1 Fluoro and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like (E)-1-Propene, 2-bromo-1-fluoro- , a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (CH₃) and the vinylic proton (=CH-). The chemical shift of the vinylic proton would be influenced by the electronegative fluorine and bromine atoms. Spin-spin coupling between the protons would provide information on their connectivity.

¹³C-NMR: The carbon-13 NMR spectrum would display three distinct signals corresponding to the three carbon atoms in the propene backbone. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon atoms bonded to bromine and fluorine showing significant downfield shifts.

¹⁹F-NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F-NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov The spectrum for (E)-1-Propene, 2-bromo-1-fluoro- would show a signal whose chemical shift is characteristic of a fluorine atom attached to a double bond. Furthermore, coupling between the fluorine nucleus and the nearby protons would be observed, providing crucial information about the stereochemistry of the double bond.

A hypothetical data table for the NMR analysis of (E)-1-Propene, 2-bromo-1-fluoro- would be structured as follows:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H---=CH-
¹H----CH₃
¹³C---C=
¹³C---C=
¹³C----CH₃
¹⁹F----F
Data is hypothetical and for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the functional groups present. For (E)-1-Propene, 2-bromo-1-fluoro- , characteristic vibrational bands would be expected for the C=C double bond, C-H bonds, C-F bond, and C-Br bond. The position and intensity of these bands can offer insights into the molecular structure and bonding. google.com

A representative data table for the vibrational analysis would look like this:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium=C-H stretch
~3000-2850MediumC-H stretch (methyl)
~1650MediumC=C stretch
~1450MediumC-H bend (methyl)
~1200-1000StrongC-F stretch
~600-500Medium-StrongC-Br stretch
Data is hypothetical and based on typical ranges for the specified bonds.

Mass Spectrometry for Elucidating Molecular Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (E)-1-Propene, 2-bromo-1-fluoro- would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of almost equal intensity. rsc.org The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural information.

A summary of expected mass spectrometry data could be presented as follows:

m/zRelative Intensity (%)Assignment
--[C₃H₄BrF]⁺ (Molecular Ion)
--[C₃H₄F]⁺ (Loss of Br)
--[C₃H₄Br]⁺ (Loss of F)
--[C₂H₂F]⁺
Data is hypothetical and for illustrative purposes only.

In-situ Spectroscopic Probing of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the use of in-situ spectroscopic techniques to observe reactive intermediates and transition states. For reactions involving (E)-1-Propene, 2-bromo-1-fluoro- , techniques such as rapid-scan IR or NMR could potentially be used to identify and characterize short-lived species, providing valuable insights into the reaction pathways. However, no such studies have been reported for this specific compound.

Applications and Emerging Research Directions of E 1 Propene, 2 Bromo 1 Fluoro

Role as a Versatile Synthon in Complex Organic Synthesis

(E)-1-Propene, 2-bromo-1-fluoro- serves as a critical intermediate in organic synthesis. As a halogenated alkene, its utility stems from the array of chemical transformations it can undergo. The carbon-carbon double bond, along with the bromine and fluorine substituents, provides multiple reactive sites for constructing more complex molecular architectures. The presence of both bromine and fluorine allows for selective and sequential reactions, a valuable attribute in multi-step synthetic sequences.

Precursor for Functionally Diverse Organic Structures

The reactivity of (E)-1-Propene, 2-bromo-1-fluoro- allows it to be a precursor to a wide range of organic structures. Halogenated compounds of this class are known to participate in various reactions, including:

Substitution Reactions: The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles to introduce new functional groups.

Elimination Reactions: The compound can undergo elimination to form different unsaturated systems.

Oxidation and Reduction Reactions: The double bond can be subjected to oxidation or reduction, leading to a diverse set of products.

This versatility makes it a valuable starting material for creating intricate organic molecules that might be challenging to produce through other synthetic routes.

Building Block for Specialty Chemicals and Materials

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. As a fluorinated building block, (E)-1-Propene, 2-bromo-1-fluoro- is a key component for synthesizing specialty chemicals. Analogous halogenated compounds serve as versatile synthons for preparing complex fluorinated molecules. For instance, related bromo-difluoro compounds are used to create 4-bromodifluoromethyl thiazoles, which show promise in drug discovery programs. This highlights the potential of (E)-1-Propene, 2-bromo-1-fluoro- in the development of novel materials and chemicals where the presence of fluorine is desirable for specific applications.

Development of Novel Derivatives

Research into similar brominated compounds demonstrates a clear pathway for creating novel derivatives from synthons like (E)-1-Propene, 2-bromo-1-fluoro-. For example, studies on brominated benzofuran (B130515) derivatives have shown that the bromo-methyl group is a key site for chemical modification, leading to the synthesis of new compounds with potential biological activity. mdpi.com The reactivity of the bromo-substituent in (E)-1-Propene, 2-bromo-1-fluoro- similarly allows for the attachment of various molecular fragments, enabling the generation of libraries of new derivatives for screening in areas like drug discovery and materials science.

Intermediacy in the Synthesis of Pharmaceutical Precursors

Halogenated propenes are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique structure of (E)-1-Propene, 2-bromo-1-fluoro- makes it a candidate for the synthesis of biologically active molecules and new pharmaceutical agents. The compound's ability to react with nucleophiles is a key feature that allows for the construction of complex organic frameworks found in many pharmaceutical products. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. Therefore, this compound represents a valuable precursor for fluorinated pharmaceutical intermediates.

Investigation as a Monomer in Polymerization Studies

While specific studies on the polymerization of (E)-1-Propene, 2-bromo-1-fluoro- are not widely documented, its structure as an α,β-unsaturated system suggests potential in this field. Similar unsaturated compounds, such as certain chalcones, are known to be useful in photo-initiated polymerization. researchgate.net The presence of the double bond allows for addition polymerization, and the halogen substituents could influence the properties of the resulting polymer, such as thermal stability and chemical resistance. This remains an area ripe for future research and exploration.

Environmental Chemistry and Atmospheric Fate Research

Specific research on the environmental fate and atmospheric chemistry of (E)-1-Propene, 2-bromo-1-fluoro- is limited. However, the environmental impact of halogenated organic compounds is an area of significant concern and ongoing research. researchgate.net Compounds containing bromine, for example, are found in some flame retardants and their release into the environment is a known issue. researchgate.net The reactivity of halogenated alkenes suggests they could participate in atmospheric reactions, but detailed studies on this specific molecule are needed to understand its potential environmental impact, persistence, and degradation pathways.

Analysis of Tropospheric Degradation Mechanisms

The dominant degradation pathway for (E)-1-propene, 2-bromo-1-fluoro- in the troposphere is expected to be its reaction with the hydroxyl (OH) radical. caltech.eduescholarship.org This is a common fate for many volatile organic compounds. caltech.edu The presence of a double bond in the molecule makes it susceptible to attack by other atmospheric oxidants as well, including ozone (O₃) and chlorine atoms (Cl). researchgate.netacs.org

The rates of these reactions determine the atmospheric lifetime of the compound. While specific experimental data for (E)-1-propene, 2-bromo-1-fluoro- is not available, the reactivity can be estimated by comparison with similar halogenated alkenes. For instance, theoretical and experimental studies on 2-bromo-3,3,3-trifluoropropene (2-BTP) have been conducted to assess its environmental impact. rsc.org The addition of the OH radical to the carbon-carbon double bond is anticipated to be the principal reaction channel. acs.orgrsc.org

The atmospheric lifetime (τ) of (E)-1-propene, 2-bromo-1-fluoro- with respect to its reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global tropospheric concentration of OH radicals, typically around 1 x 10⁶ molecules cm⁻³. escholarship.org

Table 1: Estimated Atmospheric Lifetimes of Halogenated Alkenes with Respect to Reaction with OH Radicals

Compoundk_OH (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Propene2.44 x 10⁻¹¹ nih.gov~4.7 days
2-FluoropropeneData not availableNot available
2-Bromo-3,3,3-trifluoropropene1.05 x 10⁻¹³ (Theoretical) rsc.org~110 days
(E)-1-Propene, 2-bromo-1-fluoro-EstimatedLikely on the order of days to weeks

Note: The lifetime for (E)-1-propene, 2-bromo-1-fluoro- is an estimation based on the reactivity of similar compounds, as direct experimental data is unavailable.

Studies on Photolytic and Hydrolytic Pathways

Photolysis: Direct photolysis, the breakdown of a molecule by sunlight, can be a significant removal process for some atmospheric compounds. This requires the molecule to absorb ultraviolet (UV) radiation in the tropospherically relevant wavelength range (λ > 290 nm). While a specific UV absorption spectrum for (E)-1-propene, 2-bromo-1-fluoro- is not documented in the provided search results, halogenated alkenes can exhibit absorption in the actinic region. For example, the photolysis of bromoacetone, a potential degradation product, has been studied and is found to be rapid. researchgate.net The presence of the bromine atom in (E)-1-propene, 2-bromo-1-fluoro- may lead to some absorption of UV radiation and subsequent dissociation of the C-Br bond, which is generally weaker than C-F, C-C, and C-H bonds. The quantum yield, which is the efficiency of the photochemical process, would need to be determined experimentally to quantify the importance of this pathway. rsc.org

Hydrolysis: Hydrolysis, the reaction with water, is another potential degradation pathway. For halogenated alkenes, this process is generally slow in the gas phase. In the aqueous phase (e.g., in clouds, fog, or rain), hydrolysis might be more significant. Studies on the oxidative hydrolysis of bromoalkenes have shown that they can be converted to α-bromoketones, though these studies are typically conducted in the liquid phase with catalysts and may not directly reflect atmospheric conditions. beilstein-journals.orgresearchgate.netnih.govnih.gov The low solubility of such compounds in water often limits the efficiency of this removal process in the atmosphere.

Characterization of Radical Reactions in Atmospheric Models

Atmospheric models use kinetic data from laboratory studies to predict the environmental fate and impact of chemical compounds. For (E)-1-propene, 2-bromo-1-fluoro-, the key radical reactions to be characterized would be with OH, O₃, and Cl.

Reaction with OH radicals: As previously mentioned, this is expected to be the primary loss process. The OH radical is likely to add to the carbon-carbon double bond. acs.org The position of addition will be influenced by the electron-donating or -withdrawing effects of the halogen and methyl substituents. The resulting haloalkyl radical will then react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions, leading to the formation of various oxygenated products such as aldehydes, ketones, and organic nitrates.

Reaction with Ozone (O₃): Ozone can also attack the double bond of alkenes, a process known as ozonolysis. This reaction can be a significant sink for some alkenes, with reaction rates varying depending on the structure of the alkene. caltech.eduepa.gov The reaction proceeds through a Criegee intermediate, which can then decompose to form a variety of products, including smaller carbonyl compounds and organic acids.

Table 2: Typical Rate Constants for Reactions of Alkenes with Atmospheric Radicals

ReactantRadicalTypical Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
PropeneOH2.44 x 10⁻¹¹ nih.gov
PropeneO₃1.0 x 10⁻¹⁷ epa.gov
Halogenated AlkenesOH10⁻¹³ - 10⁻¹¹ researchgate.netrsc.org
Halogenated AlkenesCl10⁻¹¹ - 10⁻¹⁰ researchgate.net

The products of these degradation reactions are crucial for understanding the full environmental impact of (E)-1-propene, 2-bromo-1-fluoro-, as they can contribute to the formation of secondary organic aerosol (SOA) and other atmospheric pollutants.

Q & A

Q. How can the phase equilibrium behavior of (E)-2-bromo-1-fluoro-1-propene be experimentally determined under varying temperatures and pressures?

Methodological Answer: Static analysis methods are recommended for vapor-liquid equilibrium (VLE) measurements. These involve sealing the compound in a controlled cell, equilibrating at target temperatures (e.g., 303–368 K), and measuring phase compositions via gas chromatography or spectroscopic techniques. Pressure can be maintained using inert gases (e.g., methane) up to 9 MPa. This approach, validated in ternary systems like 1-丙硫醇 + 1-丁硫醇 + CH₄, ensures reproducibility .

Example Experimental Conditions:

Temperature (K)Pressure Range (MPa)Key Observations
3030–9Increased CH₄ solubility in liquid phase at higher pressures
3350–9Declining gaseous bromo-fluoro content with rising pressure
3680–9Higher volatility of brominated vs. fluorinated components

Q. What safety protocols are critical for handling (E)-2-bromo-1-fluoro-1-propene in laboratory settings?

Methodological Answer: Follow NIOSH guidelines for halogenated alkenes:

  • Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks.
  • Wear nitrile gloves and chemical-resistant aprons due to potential dermal absorption.
  • Monitor airborne concentrations using gas detectors calibrated for brominated compounds.
  • Store in sealed containers under nitrogen to prevent decomposition .

Q. How can spectroscopic techniques characterize the structural stability of (E)-2-bromo-1-fluoro-1-propene?

Methodological Answer:

  • NMR : Use ¹⁹F NMR to track fluorine environments and ¹H NMR for alkene proton coupling patterns (e.g., JHF and JHH).
  • IR Spectroscopy : Identify C-Br (~500–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) stretching vibrations.
  • GC-MS : Confirm purity and detect degradation products (e.g., HF or HBr release under thermal stress) .

Advanced Research Questions

Q. How can discrepancies between experimental and predicted phase equilibrium data for bromo-fluoro alkenes be resolved?

Methodological Answer: Apply the Cubic-Plus-Association (CPA) equation of state with caution. For (E)-2-bromo-1-fluoro-1-propene:

  • Derive pure-component parameters (e.g., association volume b, energy parameter a₀) from NIST or PubChem data .
  • Adjust binary interaction parameters (kij) between halogen atoms and solvents iteratively.
  • Validate predictions against experimental VLE data, noting that deviations >20% may require re-evaluating association schemes (e.g., hydrogen bonding in fluorinated systems) .

Q. What mechanistic insights guide the synthesis of (E)-2-bromo-1-fluoro-1-propene via elimination reactions?

Methodological Answer:

  • Substrate Design : Start with 1,2-dihalo precursors (e.g., 1-fluoro-1,2-dibromopropane).
  • Base Selection : Use bulky bases (e.g., KOtBu) in aprotic solvents (DMSO) to favor E2 elimination, ensuring stereoselective formation of the E-isomer.
  • Kinetic Control : Maintain low temperatures (−20°C) to suppress competing SN2 pathways. Monitor reaction progress via in-situ FTIR for HBr evolution .

Q. How can thermodynamic modeling optimize the separation of (E)-2-bromo-1-fluoro-1-propene from reaction byproducts?

Methodological Answer:

  • CPA EoS Application : Model multicomponent systems by integrating bromo-fluoro alkene interactions with common solvents (e.g., DMF or methanol).
  • Sensitivity Analysis : Vary temperature/pressure to maximize relative volatility. For example, at 335 K and 5 MPa, brominated species exhibit lower vapor-phase mole fractions than fluorinated analogs, enabling fractional distillation .

Q. What strategies mitigate decomposition of (E)-2-bromo-1-fluoro-1-propene during long-term storage?

Methodological Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT at 0.1 wt%) to inhibit autoxidation.
  • Storage Conditions : Use amber glass vessels under inert gas (argon) at −20°C.
  • Periodic Analysis : Conduct GC-MS every 3 months to detect degradation products (e.g., propene or HF). Data from 1-bromopropane studies suggest <5% decomposition over 12 months under optimal conditions .

Data Contradiction Analysis

Q. Why do CPA predictions for halogenated alkenes sometimes show >20% deviations from experimental VLE data?

Critical Evaluation:

  • Association Assumptions : CPA assumes hydrogen bonding dominates, but bromine’s polarizability may introduce unmodeled dipole-dipole interactions.
  • Parameter Limitations : Binary interaction parameters (kij) from non-halogenated systems (e.g.,硫醇s) may not extrapolate accurately.
  • Mitigation : Calibrate kij using high-pressure binary VLE data specific to bromo-fluoro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.